3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid
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Overview
Description
3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid typically involves the introduction of the methoxyphenyl group to the sulfanyl group, followed by the attachment of the resulting intermediate to a methylbutanoic acid moiety. Common synthetic routes include:
Nucleophilic Substitution: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using appropriate methoxyphenyl halides and thiol reagents.
Esterification and Hydrolysis: The intermediate can be esterified and subsequently hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxyphenyl group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced methoxyphenyl derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes. The overall effect of the compound is determined by the combined actions of these functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propionic acid: Similar structure but lacks the sulfanyl group.
4-((3-(3-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)benzoic acid: Contains a triazole ring and a benzoic acid moiety.
(3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid: Contains a difluoro and sulfonyl group.
Uniqueness
3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid is unique due to the presence of both the methoxyphenyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64793-83-5 |
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Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16O3S/c1-12(2,8-11(13)14)16-10-6-4-5-9(7-10)15-3/h4-7H,8H2,1-3H3,(H,13,14) |
InChI Key |
HKVRXGXBTXEMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)SC1=CC=CC(=C1)OC |
Origin of Product |
United States |
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